molecular formula C12H11FN2O2 B12997480 (R)-3-Fluoro-1-(1-phenylethyl)-1H-pyrazole-5-carboxylic acid

(R)-3-Fluoro-1-(1-phenylethyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B12997480
M. Wt: 234.23 g/mol
InChI Key: MBOHTJGCUJNFQS-MRVPVSSYSA-N
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Description

®-3-Fluoro-1-(1-phenylethyl)-1H-pyrazole-5-carboxylic acid is a chiral compound with a pyrazole ring substituted with a fluoro group and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Fluoro-1-(1-phenylethyl)-1H-pyrazole-5-carboxylic acid typically involves the construction of the pyrazole ring followed by the introduction of the fluoro and phenylethyl substituents. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The introduction of the fluoro group can be achieved through electrophilic fluorination using reagents such as Selectfluor. The phenylethyl group can be introduced via a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for the cyclization step and the development of more efficient fluorination and alkylation methods to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

®-3-Fluoro-1-(1-phenylethyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

®-3-Fluoro-1-(1-phenylethyl)-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in the study of enzyme interactions and as a probe for biological pathways.

    Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of ®-3-Fluoro-1-(1-phenylethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group can enhance binding affinity through hydrogen bonding or electrostatic interactions, while the phenylethyl group can provide hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-1H-pyrazole-5-carboxylic acid: Lacks the phenylethyl group, which may reduce its binding affinity and specificity.

    1-(1-Phenylethyl)-1H-pyrazole-5-carboxylic acid: Lacks the fluoro group, which may affect its reactivity and interactions with molecular targets.

    3-Fluoro-1H-pyrazole-4-carboxylic acid: The position of the carboxylic acid group is different, which can influence its chemical properties and reactivity.

Uniqueness

®-3-Fluoro-1-(1-phenylethyl)-1H-pyrazole-5-carboxylic acid is unique due to the combination of the fluoro and phenylethyl groups, which can enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C12H11FN2O2

Molecular Weight

234.23 g/mol

IUPAC Name

5-fluoro-2-[(1R)-1-phenylethyl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C12H11FN2O2/c1-8(9-5-3-2-4-6-9)15-10(12(16)17)7-11(13)14-15/h2-8H,1H3,(H,16,17)/t8-/m1/s1

InChI Key

MBOHTJGCUJNFQS-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2C(=CC(=N2)F)C(=O)O

Canonical SMILES

CC(C1=CC=CC=C1)N2C(=CC(=N2)F)C(=O)O

Origin of Product

United States

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